molecular formula C23H17FN2O2 B4760484 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B4760484
M. Wt: 372.4 g/mol
InChI Key: HRHBESLLOYCGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A is not fully understood. However, it has been suggested that 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A may exert its therapeutic effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. In one study, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A was found to inhibit the activation of NF-κB and MAPK pathways in macrophages, leading to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A has been shown to have various biochemical and physiological effects. In one study, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A was found to inhibit the activity of histone deacetylases (HDACs), leading to the upregulation of genes involved in apoptosis and cell cycle arrest. Moreover, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A has also been shown to inhibit the activity of DNA methyltransferases (DNMTs), leading to the demethylation of tumor suppressor genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A for lab experiments is its high potency and specificity. Moreover, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A is readily available and can be synthesized using various methods. However, one of the limitations of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A. One of the potential applications of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A may also have potential applications in the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide, also known as 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A, is a novel small molecule compound that has potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the therapeutic potential of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In one study, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In another study, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A was found to inhibit the growth of breast cancer cells by inducing apoptosis. Moreover, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide A has also been shown to have anti-viral activity against the Zika virus.

properties

IUPAC Name

2-(3-benzoylindol-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c24-17-10-12-18(13-11-17)25-22(27)15-26-14-20(19-8-4-5-9-21(19)26)23(28)16-6-2-1-3-7-16/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHBESLLOYCGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoylindol-1-yl)-N-(4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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